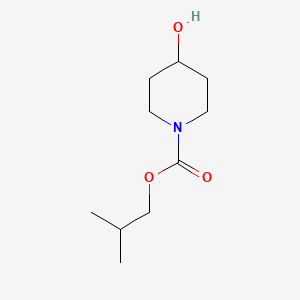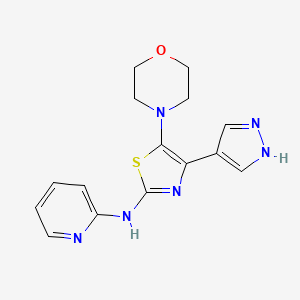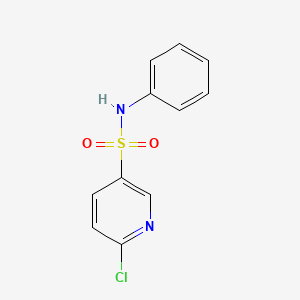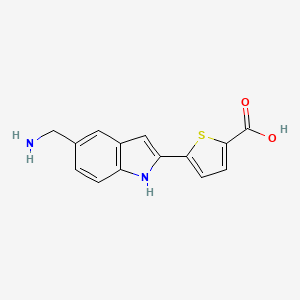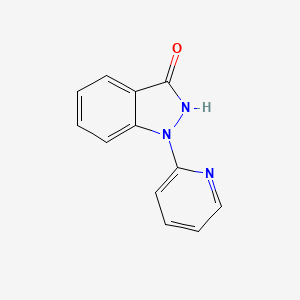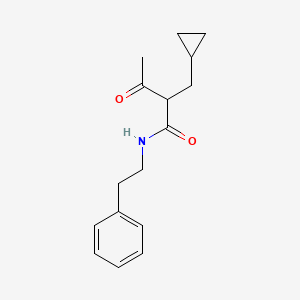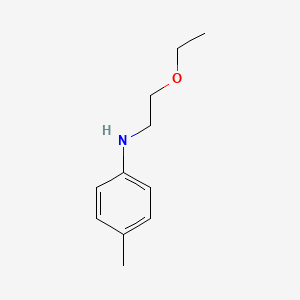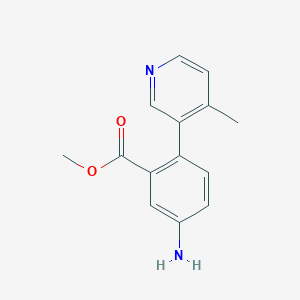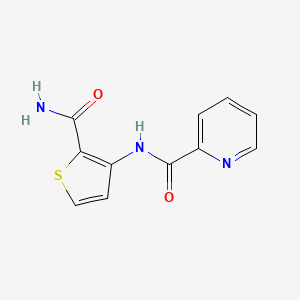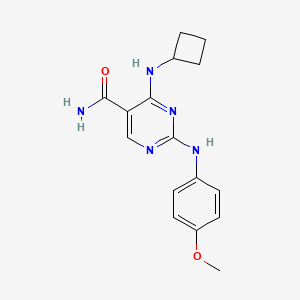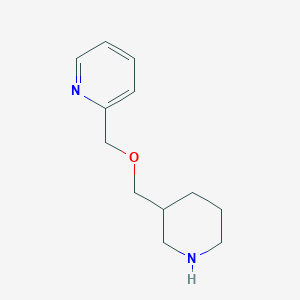
2-(Piperidin-3-ylmethoxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-3-ylmethoxymethyl)pyridine is a heterocyclic compound that features both a pyridine ring and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-ylmethoxymethyl)pyridine typically involves the reaction of a pyridine derivative with a piperidine derivative. One common method includes the nucleophilic substitution reaction where a halogenated pyridine reacts with a piperidine derivative in the presence of a base. The reaction conditions often involve solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Piperidin-3-ylmethoxymethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Piperidin-3-ylmethoxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-3-ylmethoxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For instance, it may act as an inhibitor of certain kinases, which are crucial in cell signaling pathways .
Comparaison Avec Des Composés Similaires
- 2-(Piperidin-3-ylmethyl)pyridine
- 2-(Piperidin-4-ylmethoxymethyl)pyridine
- 2-(Piperidin-3-ylmethoxy)pyridine
Comparison: 2-(Piperidin-3-ylmethoxymethyl)pyridine is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable scaffold in drug discovery .
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-(piperidin-3-ylmethoxymethyl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-2-7-14-12(5-1)10-15-9-11-4-3-6-13-8-11/h1-2,5,7,11,13H,3-4,6,8-10H2 |
Clé InChI |
OTBJIKFLWVWNSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)COCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



